4-Piperidinylmethyl 2-phenylacetate hydrochloride
Overview
Description
4-Piperidinylmethyl 2-phenylacetate hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Preparation Methods
The synthesis of 4-Piperidinylmethyl 2-phenylacetate hydrochloride involves several steps. One common method includes the reaction of piperidine with phenylacetic acid under specific conditions to form the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Piperidinylmethyl 2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
4-Piperidinylmethyl 2-phenylacetate hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-Piperidinylmethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Piperidinylmethyl 2-phenylacetate hydrochloride can be compared with other similar compounds, such as:
4-Piperidinylmethyl 2-phenylacetate: The non-hydrochloride form of the compound.
2-Phenylacetate derivatives: Other compounds with similar structural features but different functional groups.
Piperidine derivatives: Compounds with the piperidine ring but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
piperidin-4-ylmethyl 2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(10-12-4-2-1-3-5-12)17-11-13-6-8-15-9-7-13;/h1-5,13,15H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWUDDSRIKFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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